molecular formula C8H9N3O B6598638 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one CAS No. 118768-05-1

2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No. B6598638
CAS RN: 118768-05-1
M. Wt: 163.18 g/mol
InChI Key: BXRNJOQSMMYQJW-UHFFFAOYSA-N
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Description

2-Methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one, also known as 2M-5H,6H,7H,8H-PP, is a heterocyclic compound with several potential applications in scientific research. It is an important member of the pyridopyrimidine family, which has been extensively studied in the past few decades. 2M-5H,6H,7H,8H-PP is an interesting compound due to its unique structure and potential to be used as a building block for the synthesis of other compounds.

Scientific Research Applications

2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one,8H-PP has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory, antimicrobial, and antioxidant properties, and has been used in the synthesis of drugs and other compounds. Additionally, it has been used as a building block in the synthesis of other heterocyclic compounds.

Mechanism of Action

The exact mechanism of action of 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one,8H-PP is not yet fully understood, but it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme involved in the production of prostaglandins, which are molecules that play a role in inflammation and other physiological processes. By inhibiting COX-2, this compound,8H-PP may be able to reduce inflammation and other physiological responses.
Biochemical and Physiological Effects
This compound,8H-PP has been shown to have anti-inflammatory, antimicrobial, and antioxidant properties. In addition, it has been found to inhibit the enzyme cyclooxygenase-2 (COX-2) and may be able to reduce inflammation and other physiological responses.

Advantages and Limitations for Lab Experiments

2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one,8H-PP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be used as a building block for the synthesis of other compounds. Additionally, it has been found to have anti-inflammatory, antimicrobial, and antioxidant properties. However, it is important to note that the exact mechanism of action of this compound,8H-PP is not yet fully understood, and further research is needed to fully elucidate its biochemical and physiological effects.

Future Directions

There are several potential future directions for research on 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one,8H-PP. These include further investigation of its mechanism of action, the development of new synthesis methods, and the exploration of its potential uses in drug synthesis and other applications. Additionally, further research is needed to determine its safety and efficacy in humans and other organisms. Finally, research is needed to explore the potential of this compound,8H-PP as a therapeutic agent for the treatment of various diseases and conditions.

Synthesis Methods

2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one,8H-PP can be synthesized via the Biginelli reaction, which is a three-component coupling reaction between an aldehyde, an acid, and an isocyanide. This reaction is typically carried out in the presence of a base such as potassium carbonate. The reaction produces this compound,8H-PP in high yields and is a relatively straightforward and economical method for its synthesis.

properties

IUPAC Name

2-methyl-6,8-dihydro-5H-pyrido[2,3-d]pyrimidin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-9-4-6-2-3-7(12)11-8(6)10-5/h4H,2-3H2,1H3,(H,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXRNJOQSMMYQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2CCC(=O)NC2=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

118768-05-1
Record name 2-methyl-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-7-one
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